lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate typically involves the reaction of 5-bromopyrimidine with lithium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the lithium ion or the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as DMSO or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds .
Scientific Research Applications
Lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Lithium acetate: A simpler lithium salt used in various chemical reactions.
5-Bromopyrimidine: A precursor in the synthesis of lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate.
Pyrimidine derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
This compound is unique due to its combination of a lithium ion with a bromopyrimidine moiety. This unique structure imparts specific chemical and biological properties, making it valuable in research and potential therapeutic applications .
Properties
CAS No. |
1955506-89-4 |
---|---|
Molecular Formula |
C6H4BrLiN2O2 |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
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